molecular formula C10H16N2OS2 B11180483 5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11180483
M. Wt: 244.4 g/mol
InChI Key: JYXAQFKAZMOKCI-UHFFFAOYSA-N
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Description

5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of a thioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol. The general reaction scheme can be represented as follows:

    Thioamide Preparation: The thioamide precursor is synthesized by reacting an amine with carbon disulfide and an alkyl halide.

    Cyclization: The thioamide is then reacted with an aldehyde or ketone under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidinones.

Scientific Research Applications

5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Methylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-((Ethylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-((Propylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its butylamino substituent, which enhances its lipophilicity and potentially improves its biological activity compared to its methyl, ethyl, and propyl analogs.

Properties

Molecular Formula

C10H16N2OS2

Molecular Weight

244.4 g/mol

IUPAC Name

5-(butyliminomethyl)-3-ethyl-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C10H16N2OS2/c1-3-5-6-11-7-8-9(13)12(4-2)10(14)15-8/h7,13H,3-6H2,1-2H3

InChI Key

JYXAQFKAZMOKCI-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=C(N(C(=S)S1)CC)O

Origin of Product

United States

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